molecular formula C9H11Cl2N3 B1625444 5-Quinolinylhydrazine dihydrochloride CAS No. 91004-60-3

5-Quinolinylhydrazine dihydrochloride

Cat. No. B1625444
CAS RN: 91004-60-3
M. Wt: 232.11 g/mol
InChI Key: HFMMXNQSQIRKHD-UHFFFAOYSA-N
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Description

“5-Quinolinylhydrazine dihydrochloride” is a chemical compound possibly related to quinine and hydrazine . Quinine is an alkaloid used to treat malaria, derived from the bark of the cinchona tree . Hydrazine is a compound that has been used in various chemical reactions .


Synthesis Analysis

While specific synthesis methods for “5-Quinolinylhydrazine dihydrochloride” were not found, there are general methods for synthesizing related compounds. For instance, piperazine derivatives can be synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts .

Scientific Research Applications

Serotonin Receptor Interaction and Metabolism

Quipazine, a compound related to 5-Quinolinylhydrazine dihydrochloride, has been studied extensively for its effects on serotonin (5-HT) receptors in the brain. Research has demonstrated that quipazine can stimulate serotonin receptors, leading to alterations in serotonin metabolism. It has shown a dose-related elevation of serotonin levels and a decrease in 5-hydroxyindoleacetic acid levels, suggesting an impact on serotonin synthesis and reuptake, as well as monoamine oxidase (MAO) inhibition. These findings highlight the potential of quipazine and related compounds to affect serotoninergic pathways, which could be relevant for developing treatments for disorders related to serotonin dysregulation (Fuller et al., 1976).

Binding Characteristics and Agonist Properties

Studies on quipazine and its analogues, focusing on their binding characteristics to 5-HT1 and 5-HT2 receptors, have revealed these compounds' specificity and agonist properties. Quipazine analogues, like 1-naphthylpiperazine, have shown high affinity for 5-HT1 and 5-HT2 sites, contributing to our understanding of the molecular interactions between these compounds and serotonin receptors. This research suggests potential avenues for developing selective serotonin receptor modulators based on the quinoline structure (Glennon et al., 1986).

Synthesis and Chemical Modifications

Innovations in the synthesis of quinoline derivatives, including those related to 5-Quinolinylhydrazine dihydrochloride, have been explored to enhance their pharmacological profile. A notable example includes the development of a green chemistry methodology for producing 5-hydrazinoquinoline as the dihydrochloride salt. This process utilizes l-ascorbic acid in an aqueous medium, showcasing an environmentally friendly approach to synthesizing potential pharmacological agents (Norris et al., 2009).

Potential Anticancer Applications

Quinoline-based heterocycles, including those structurally related to 5-Quinolinylhydrazine dihydrochloride, have been investigated for their potential as anticancer agents. The design of such compounds aims to target specific proteins involved in cancer cell survival, such as Bcl-2, indicating the versatility of quinoline derivatives in medicinal chemistry for developing novel anticancer therapies (Hamdy et al., 2019).

Safety And Hazards

The safety data sheet for a related compound, hydrazine dihydrochloride, indicates that it may cause an allergic skin reaction, may cause cancer, and is toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

quinolin-5-ylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3.2ClH/c10-12-9-5-1-4-8-7(9)3-2-6-11-8;;/h1-6,12H,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMMXNQSQIRKHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90491004
Record name 5-Hydrazinylquinoline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90491004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Quinolinylhydrazine dihydrochloride

CAS RN

91004-60-3
Record name 5-Hydrazinylquinoline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90491004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydrazinoquinoline dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a 250 ml flask under a nitrogen atmosphere, water (20 ml) and concentrated HCl (60 ml, 0.61 moles) were charged and cooled down to −2 to 0° C. 5-Aminoquinoline (10 g, 0.069 moles) was added in one portion as a solid. An increase in temperature of 10° C. was observed. The orange-yellow suspension was re-cooled to −2 to 0° C. and sodium nitrite (5.8 g, 0.084 moles) dissolved in water (10 ml) was added dropwise to the acidic solution through an addition funnel over a period of 20 minutes at −2 to 0° C. The resulting mixture (dark-brown solution) was stirred for 1 hour at −2 to 0° C. L-Ascorbic acid (14.3 g, 0.081 moles) was then added in portions as a solid over a period of 20 minutes at −2 to 0° C. The reaction was allowed to come to room temperature (18-20° C.) over a period of 30 minutes, then heated at 50° C. and stirred for 30 hours at this temperature. The resultant slurry was cooled to room temperature (18-20° C.), stirred for 1 hour at this temperature, filtered and washed with propan-2-ol (40 ml). The product was dried to constant weight in an air tray drier at 40° C. to afford 11.75 g of 5-hydrazinoquinoline dihydrochloride as a green solid (HPLC purity calculated as area percent: 98%, with 1.6% of oxalic acid intermediate; 71.5% molar yield).
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10 g
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5.8 g
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10 mL
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14.3 g
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60 mL
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20 mL
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Synthesis routes and methods II

Procedure details

To a 1 L flask under a nitrogen atmosphere, concentrated HCl (300 ml, 32%, 3.05 moles) was charged and cooled to −2 to 0° C. 5-Aminoquinoline (50 g, 0.347 moles) was then added all at once as a solid. An increase in temperature of 25° C. was observed. The suspension was again cooled to −2 to 0° C. Aqueous sodium nitrite (29 g, 0.420 moles) dissolved in water (50 ml) was added dropwise to the acidic solution through an addition funnel over a period of 1 hour at −2 to 0° C. The resulting mixture (dark-brown solution) was stirred for 1 hour at −2 to 0° C. L-Ascorbic acid (64 g, 0.363 moles) was then added in portions as a solid over a period of 1 hour at (−)2-0° C. The reaction was allowed to come to room temperature (18-20° C.) over a period of 45 minutes, then heated at 80° C. and stirred 20 minutes at this temperature. The resultant orange suspension was cooled to room temperature (18-20° C.) and water (100 ml) was added. The slurry was stirred overnight (16-17 hours) at 18-20° C., cooled to 0° C. for 1.5 hours, filtered and washed with methanol (150 ml). The product was dried to constant weight in an air tray drier at 40° C. to afford 53.8 g of 5-hydrazinoquinoline dihydrochloride as a green-brown solid (HPLC purity calculated as area percent: 98.6%, with 1.3% of oxalic acid intermediate; 66% molar yield).
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300 mL
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50 g
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29 g
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50 mL
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64 g
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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